Antibacterial Potency vs. Chryseobacterium sp.
In a direct head-to-head comparison, 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide (reported as 4α,8β-dihydroxy-5α(H)-eudesm-7(11)-en-8,12-olide) exhibited no detectable antibacterial activity against Chryseobacterium sp. at the highest tested concentration, whereas shizukolidol (CAS 90332-92-6), a structurally related eudesmanolide lacking the 4-hydroxyl group, demonstrated a minimum inhibitory concentration (MIC) of 400 μg/mL [1]. This stark contrast highlights that the presence of the 4-hydroxyl group in the target compound abolishes antimicrobial activity, underscoring its distinct biological profile.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | No activity (MIC > highest tested concentration) |
| Comparator Or Baseline | Shizukolidol (CAS 90332-92-6) with MIC = 400 μg/mL |
| Quantified Difference | Target compound is inactive vs. comparator MIC 400 μg/mL |
| Conditions | Bioassay-guided fractionation; Chryseobacterium sp. culture |
Why This Matters
This quantitative difference is critical for researchers selecting compounds for antibacterial studies, as it demonstrates that minor structural variations can completely abrogate activity.
- [1] Ramírez-Reyes, T., Aguilar-Colorado, Á. S., Guerrero-Analco, J., et al. (2018). Sesquiterpene Lactones and Phenols from Polyfollicles of Magnolia vovidessi and their Antimicrobial Activity. Natural Product Communications, 13(5), 1934578X1801300502. doi:10.1177/1934578X1801300502 View Source
